Fmoc-d-pro-opfp

説明

Synthesis Analysis

The synthesis of Fmoc-D-Pro-OPfp and related compounds involves the reaction of Fmoc-protected amino acids with pentafluorophenol in the presence of coupling agents. For example, Gangadhar et al. (2004) detailed a high-yield synthesis of O-glycopeptides using Fmoc-AA-OPfp, demonstrating the efficiency and stereoselectivity of this method in peptide coupling reactions (Gangadhar, Jois, & Balasubramaniam, 2004).

Molecular Structure Analysis

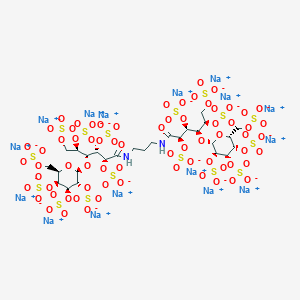

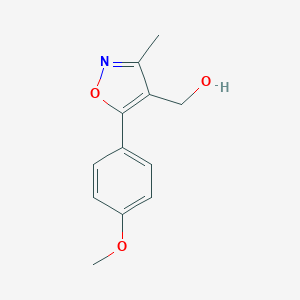

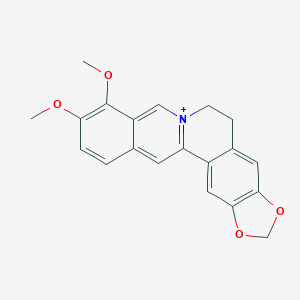

The molecular structure of Fmoc-D-Pro-OPfp is characterized by the Fmoc group, which is bulky and aromatic, providing steric protection to the amino group, and the OPfp ester, which is highly reactive towards nucleophiles. This structure makes it an ideal reagent for peptide synthesis, allowing for the selective formation of peptide bonds under mild conditions.

Chemical Reactions and Properties

Fmoc-D-Pro-OPfp participates in peptide bond formation reactions by reacting with the amino group of another amino acid or peptide. The OPfp ester is a good leaving group, facilitating the nucleophilic attack by the amino group. This reaction is commonly performed in the presence of base to deprotonate the incoming amino group, enhancing its nucleophilicity. Busnel et al. (2005) described a solid-phase synthesis strategy using Fmoc-protected aza-beta3-amino acids and alpha-amino acids, showcasing the versatility of Fmoc-based chemistry in synthesizing peptidomimetics (Busnel et al., 2005).

Physical Properties Analysis

The physical properties of Fmoc-D-Pro-OPfp, such as solubility and stability, are influenced by the Fmoc and OPfp groups. The Fmoc group imparts a degree of hydrophobicity, making the compound soluble in organic solvents, which is beneficial for SPPS. Its stability under various conditions is crucial for its storage and handling during peptide synthesis.

Chemical Properties Analysis

The chemical properties of Fmoc-D-Pro-OPfp, including its reactivity and selectivity, are central to its application in peptide synthesis. The compound is designed to be reactive enough to form peptide bonds efficiently but stable enough to withstand the conditions of peptide synthesis until the desired reaction occurs. Zheng et al. (2014) demonstrated the practicality of Fmoc chemistry in the synthesis of membrane proteins, highlighting the method's efficiency and cost-effectiveness (Zheng et al., 2014).

科学的研究の応用

Stereoselective Synthesis of O-glycopeptides

Fmoc-AA-OPfp derivatives are utilized in the stereoselective synthesis of O-glycopeptides, showing high yield and stereoselectivity. This method involves reacting Fmoc-AA-OPfp with β-d-Glc(OAc)5 in the presence of BF3.Et2O, allowing direct coupling to peptide resin without needing isolation and purification steps. This approach is crucial for routine synthesis of O-glycopeptides, offering over 90% target yield and demonstrating the method's efficiency and selectivity (Gangadhar, Jois, & Balasubramaniam, 2004).

Molecular Imprinting Polymers

In the study of adsorption on molecularly imprinted polymers (MIPs) of structural analogues of a template molecule, Fmoc-L-Tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)) among other compounds was analyzed. The equilibrium adsorption isotherms provided insights into the interactions between the polymers and various analogues, showcasing Fmoc-L-Trp(OPfp)'s distinct behavior in adsorption sites, which could be modeled by a simple Langmuir isotherm. This research highlights the role of Fmoc-L-Trp(OPfp) in understanding molecular imprinting and its potential for selective adsorption processes (Kim & Guiochon, 2005).

Solid Phase Peptide Synthesis

The activation of side-chain unprotected asparagine in Fmoc-solid phase peptide synthesis (SPPS) was explored, demonstrating that Fmoc-Asn-OPfp can be coupled without side reactions. This method addresses potential issues with dehydration and side reactions during asparagine activation, providing a pathway to obtaining homogeneous peptides. Such advancements in SPPS techniques enhance the synthesis of complex peptides and proteins for research and therapeutic purposes (Gausepohl, Kraft, & Frank, 2009).

Preparation of Phosphotyrosine Building Blocks

A novel synthesis method for tyrosine phosphorylated peptides using Nα-Fmoc-TyrtBu)-OPfp was developed, yielding high efficiency and purity. This method facilitates the synthesis of phosphopeptides, important for studying phosphorylation processes in cellular signaling and diseases. The absence of byproducts like pyrophosphates in this approach highlights its precision and potential for creating peptides for research and drug development (Krog-Jensen, Christensen, & Meldal, 2004).

Safety And Hazards

将来の方向性

Fmoc-d-pro-opfp is a valuable tool in peptide synthesis and its use enables bromophenol blue monitoring of amide bond formation . It is particularly useful in applications where amino acids are partially racemized during coupling . Future research may continue to explore its potential in peptide synthesis and other related applications.

特性

IUPAC Name |

1-O-(9H-fluoren-9-ylmethyl) 2-O-(2,3,4,5,6-pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F5NO4/c27-19-20(28)22(30)24(23(31)21(19)29)36-25(33)18-10-5-11-32(18)26(34)35-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBLOHXKGUNWRV-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=C(C(=C(C(=C5F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544411 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-d-pro-opfp | |

CAS RN |

125281-38-1 | |

| Record name | 1-[(9H-Fluoren-9-yl)methyl] 2-(pentafluorophenyl) (2R)-pyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)](/img/structure/B55580.png)

![1,8-Diethyl-1,3,4,9-tetrahydro-6-hydroxypyrano[3,4-b]indole-1-acetic Acid Methyl Ester](/img/structure/B55595.png)